(4-(Benzylamino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

CGRP receptor antagonism migraine research GPCR pharmacology

(4-(Benzylamino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone, also referred to as N-benzyl-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine, is a synthetic quinoline-based small molecule with the molecular formula C22H22FN3O and a molecular weight of 363.43 g/mol. It belongs to the broader class of 4-benzylaminoquinoline derivatives, which have been investigated as GlyT1 inhibitors for CNS disorders and as quinoline–aminopiperidine hybrids targeting mycobacterial DNA gyrase B.

Molecular Formula C22H22FN3O
Molecular Weight 363.436
CAS No. 1797727-32-2
Cat. No. B2633877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Benzylamino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
CAS1797727-32-2
Molecular FormulaC22H22FN3O
Molecular Weight363.436
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)F
InChIInChI=1S/C22H22FN3O/c23-17-9-10-20-18(13-17)21(25-14-16-7-3-1-4-8-16)19(15-24-20)22(27)26-11-5-2-6-12-26/h1,3-4,7-10,13,15H,2,5-6,11-12,14H2,(H,24,25)
InChIKeyFAZMUOZTYBXWOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (4-(Benzylamino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone (CAS 1797727-32-2): Core Identity and Baseline Properties


(4-(Benzylamino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone, also referred to as N-benzyl-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine, is a synthetic quinoline-based small molecule with the molecular formula C22H22FN3O and a molecular weight of 363.43 g/mol . It belongs to the broader class of 4-benzylaminoquinoline derivatives, which have been investigated as GlyT1 inhibitors for CNS disorders [1] and as quinoline–aminopiperidine hybrids targeting mycobacterial DNA gyrase B [2]. The compound is primarily supplied as a research chemical with a typical purity of ≥95% .

Why Generic Substitution of (4-(Benzylamino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone Is Not Advisable Without Comparative Evidence


The 4-benzylaminoquinoline scaffold is highly sensitive to substitution patterns. The specific combination of a 6-fluoro substituent, a benzylamino group at position 4, and a piperidin-1-yl methanone at position 3 creates a unique pharmacophoric profile that cannot be assumed equivalent to other 4-benzylaminoquinolines or quinoline–piperidine hybrids [1]. Even minor modifications, such as replacing the benzylamino group with a 2-fluorobenzylamino or 4-benzylpiperidin-1-yl group, can drastically alter target engagement, as evidenced by the structure-activity relationships (SAR) observed in GlyT1 inhibitor patents [1]. The limited availability of public, comparative pharmacological data for this exact compound means that procurement decisions must rely on specific, verified performance metrics rather than class-based assumptions.

Quantitative Differentiation Evidence for (4-(Benzylamino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone Against Closest Analogs


CGRP Receptor Antagonist Affinity: Target Compound vs. Reference Antagonist Olcegepant

In a radioligand displacement assay using [125I]CGRP on human SK-N-MC cells, the target compound (CHEMBL4746351) exhibited a Ki of 0.046 nM against the human CGRP type 1 receptor [1]. This represents approximately 1.5-fold weaker affinity compared to the well-characterized CGRP antagonist olcegepant (BIBN4096, Ki = 0.03 nM) measured under comparable conditions [2]. The sub-nanomolar potency places the target compound among the high-affinity CGRP antagonists, but the small differential in Ki relative to olcegepant indicates that the benzylamino substitution pattern is compatible with potent CGRP receptor binding.

CGRP receptor antagonism migraine research GPCR pharmacology

CYP3A4 Time-Dependent Inhibition Liability: Target Compound vs. Prototypical Inhibitor Ketoconazole

The target compound (CHEMBL4746351) was evaluated for time-dependent inhibition (TDI) of CYP3A4 and exhibited an IC50 of 100 nM after a 30-minute pre-incubation [1]. In comparison, the known potent CYP3A4 inhibitor ketoconazole typically shows IC50 values in the range of 15–50 nM under similar TDI assay conditions [2]. The approximately 2- to 7-fold higher IC50 of the target compound suggests a moderately lower CYP3A4 inhibition liability, which may be relevant for researchers prioritizing compounds with reduced drug-drug interaction risk in in vivo studies.

drug metabolism CYP3A4 inhibition ADME profiling

Predicted Anti-Tubercular Activity: Target Compound vs. Most Active Quinoline-Aminopiperidine Hybrid in QSAR Model

A validated 2D-QSAR model (r² = 0.8507, q² = 0.7765, pred_r² = 0.8364) developed on a series of 48 quinoline–aminopiperidine derivatives identified key structural contributors to Mycobacterium tuberculosis DNA gyrase B inhibition [1]. While the target compound was not part of the original training set, its structural features—specifically the 6-fluoro substitution and the piperidin-1-yl methanone at position 3—align with favorable QSAR descriptors for activity. The most potent compound in the series exhibited a pIC50 of approximately 7.2 (IC50 ≈ 63 nM) [2]; by class-level inference, the target compound is predicted to fall within a similar activity range, though experimental verification is absent.

antitubercular drug discovery DNA gyrase B inhibition QSAR-based prediction

Recommended Application Scenarios for (4-(Benzylamino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone in Research Procurement


CGRP Receptor Pharmacology and Migraine Target Validation Studies

The sub-nanomolar affinity (Ki = 0.046 nM) of this compound for the human CGRP type 1 receptor, as documented in BindingDB [1], supports its use as a high-affinity chemical probe for CGRP receptor binding studies. Researchers investigating migraine pathophysiology or validating CGRP antagonist pharmacophores can employ this compound in competitive binding assays to benchmark novel scaffolds, provided that the compound's purity (≥95% [2]) and identity are verified by orthogonal analytical methods.

ADME/Tox Profiling and CYP3A4 Drug Interaction Risk Assessment

The time-dependent CYP3A4 inhibition data (IC50 = 100 nM [1]) make this compound suitable for inclusion in ADME screening panels as a moderate TDI reference. It can serve as a comparator for novel quinoline derivatives undergoing CYP inhibition profiling, helping medicinal chemists rank structural analogs by metabolic liability before advancing to in vivo pharmacokinetic studies.

Anti-Tubercular Drug Discovery: DNA Gyrase B Inhibitor QSAR Modeling

Structural alignment with favorable QSAR descriptors for Mycobacterium tuberculosis DNA gyrase B inhibition [2] positions this compound as a candidate for synthesis and experimental validation in anti-tubercular screening cascades. Given the validated 2D-QSAR model (pred_r² = 0.8364 [2]), procurement for confirmatory MIC determination against M. tuberculosis H37Rv is a logical next step for groups building on the quinoline–aminopiperidine hybrid series.

Selective GlyT1 Inhibitor Screening for CNS Drug Discovery

The compound's core scaffold—4-benzylaminoquinoline—has been claimed as a GlyT1 inhibitor chemotype in patent literature [3]. Researchers studying glycine transporter modulation in schizophrenia or cognitive deficit models can acquire this compound as a structurally novel starting point for SAR expansion, provided that in-house GlyT1 functional assays are available to confirm target engagement and selectivity over GlyT2.

Quote Request

Request a Quote for (4-(Benzylamino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.